molecular formula C10H7BrFNO4 B15124047 Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate

Cat. No.: B15124047
M. Wt: 304.07 g/mol
InChI Key: OKHZHBDJOZFECU-NSCUHMNNSA-N
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Description

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is an organic compound with the molecular formula C10H7BrFNO4 It is a derivative of acrylic acid and contains a bromine, fluorine, and nitro group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate typically involves the esterification of 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the phenyl ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different halogen or functional group substitutions on the phenyl ring.

    Reduction: Formation of Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate.

    Oxidation: Formation of various oxidized derivatives of the phenyl ring.

Scientific Research Applications

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular pathways. The presence of the nitro group suggests potential interactions with redox-sensitive proteins, while the bromine and fluorine atoms may influence binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-Bromo-4-fluoro-2-aminophenyl)acrylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 3-(5-Chloro-4-fluoro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.

    Methyl 3-(5-Bromo-4-chloro-2-nitrophenyl)acrylate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 3-(5-Bromo-4-fluoro-2-nitrophenyl)acrylate is unique due to the specific combination of bromine, fluorine, and nitro groups on the phenyl ring

Properties

Molecular Formula

C10H7BrFNO4

Molecular Weight

304.07 g/mol

IUPAC Name

methyl (E)-3-(5-bromo-4-fluoro-2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C10H7BrFNO4/c1-17-10(14)3-2-6-4-7(11)8(12)5-9(6)13(15)16/h2-5H,1H3/b3-2+

InChI Key

OKHZHBDJOZFECU-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1[N+](=O)[O-])F)Br

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1[N+](=O)[O-])F)Br

Origin of Product

United States

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